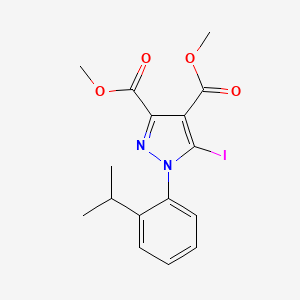![molecular formula C22H27N5O3S B12028880 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12028880.png)
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-diméthoxyphényl)-2-[(4-amino-5-(4-tert-butylphényl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(3,5-diméthoxyphényl)-2-[(4-amino-5-(4-tert-butylphényl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide implique généralement plusieurs étapes, en commençant par des matières premières facilement disponibles. Les étapes clés comprennent la formation du cycle triazole, l'introduction du groupe sulfanyl et le couplage avec la partie acétamide diméthoxyphényle. Des conditions réactionnelles spécifiques telles que la température, les solvants et les catalyseurs sont optimisées pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement la mise à l'échelle des méthodes de synthèse de laboratoire, en tenant compte de la rentabilité, de la sécurité et de l'impact environnemental. Des réacteurs à flux continu et des plateformes de synthèse automatisées peuvent être utilisés pour améliorer l'efficacité et la reproductibilité.
Analyse Des Réactions Chimiques
Types de réactions
N-(3,5-diméthoxyphényl)-2-[(4-amino-5-(4-tert-butylphényl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe nitro peut être réduit en groupe amino.
Substitution : Le cycle triazole peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrogénation catalytique peuvent être utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe sulfanyl peut produire des sulfoxydes ou des sulfones, tandis que la substitution nucléophile sur le cycle triazole peut introduire divers groupes fonctionnels.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut servir de brique de base pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et voies de synthèse.
Biologie
En recherche biologique, ce composé peut être étudié pour son potentiel en tant que molécule biologiquement active. Son cycle triazole et son groupe sulfanyl sont connus pour interagir avec des cibles biologiques, ce qui en fait un candidat pour la découverte et le développement de médicaments.
Médecine
En médecine, N-(3,5-diméthoxyphényl)-2-[(4-amino-5-(4-tert-butylphényl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide peut être étudié pour son potentiel thérapeutique. Sa structure suggère des applications possibles en tant qu'agent antimicrobien, anticancéreux ou anti-inflammatoire.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux, tels que des polymères ou des revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de N-(3,5-diméthoxyphényl)-2-[(4-amino-5-(4-tert-butylphényl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole peut se lier à des enzymes ou à des récepteurs, modulant leur activité. Le groupe sulfanyl peut participer à des réactions redox, influençant les processus cellulaires. La partie acétamide diméthoxyphényle peut améliorer la solubilité et la biodisponibilité du composé, facilitant ses effets biologiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its triazole ring and sulfanyl group are known to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide may be studied for its therapeutic potential. Its structure suggests possible applications as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group may participate in redox reactions, influencing cellular processes. The dimethoxyphenyl acetamide moiety can enhance the compound’s solubility and bioavailability, facilitating its biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(3,5-diméthoxyphényl)-2-[(4-amino-5-(4-méthylphényl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide
- N-(3,5-diméthoxyphényl)-2-[(4-amino-5-(4-éthylphényl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide
- N-(3,5-diméthoxyphényl)-2-[(4-amino-5-(4-isopropylphényl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide
Unicité
L'unicité de N-(3,5-diméthoxyphényl)-2-[(4-amino-5-(4-tert-butylphényl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide réside dans son groupe tert-butylphényle, qui peut influencer ses propriétés stériques et électroniques. Cela peut entraîner des activités biologiques et une réactivité chimique distinctes par rapport à des composés similaires avec des substituants différents.
Propriétés
Formule moléculaire |
C22H27N5O3S |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C22H27N5O3S/c1-22(2,3)15-8-6-14(7-9-15)20-25-26-21(27(20)23)31-13-19(28)24-16-10-17(29-4)12-18(11-16)30-5/h6-12H,13,23H2,1-5H3,(H,24,28) |
Clé InChI |
MGDUNHQXALGRAI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12028812.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028820.png)
![6-[(5Z)-5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12028823.png)
![N-(4-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12028824.png)




![((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene](/img/structure/B12028879.png)

![3-(4-bromophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028897.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone](/img/structure/B12028902.png)

